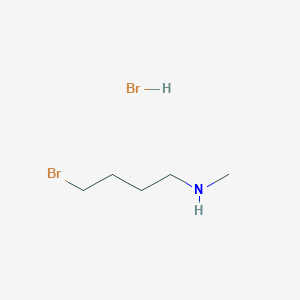

4-Bromo-N-methylbutan-1-amine hydrobromide

Description

Contextualizing Halogenated Amines in Advanced Organic Synthesis

Halogenated amines are a class of organic compounds that possess both an amine and a halogen functional group. This dual functionality makes them powerful intermediates in synthesis, capable of participating in a variety of chemical transformations. Developments in synthetic chemistry are increasingly focused on improving the selectivity and sustainability of reactions, and bifunctional reagents offer an atom-economic approach to building molecular complexity. nih.govresearchgate.net

The utility of halogenated amines stems from the distinct reactivity of their two functional groups. The amine group can act as a nucleophile or a base, while the carbon-halogen bond provides an electrophilic site susceptible to nucleophilic substitution. This orthogonal reactivity allows for controlled, sequential reactions to construct complex molecular architectures that might otherwise require more lengthy synthetic routes with numerous protection and deprotection steps. These reagents are particularly crucial in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. By carefully choosing reaction conditions, chemists can favor either intermolecular reactions or intramolecular cyclizations, leading to a diverse range of products from a single, versatile starting material.

Research Landscape and Emerging Directions for 4-Bromo-N-methylbutan-1-amine Hydrobromide

This compound serves as a prime example of a bifunctional building block used for creating more complex molecules. Its primary application in the research landscape is as a precursor for synthesizing substituted nitrogen-containing ring systems.

Detailed Research Applications:

Heterocyclic Synthesis: The most significant application of this compound is in the construction of N-methylated azepanes and other seven-membered rings through intramolecular cyclization. The synthesis typically involves an initial N-alkylation or N-acylation reaction at the secondary amine, followed by a base-mediated intramolecular nucleophilic substitution where the nitrogen attacks the carbon bearing the bromine atom, closing the ring.

Linker Chemistry: In medicinal chemistry and materials science, molecules that can act as linkers between two other molecular fragments are highly valuable. The defined four-carbon chain of this compound makes it a useful linker. One end can be attached to a core scaffold, and the other end remains available for further functionalization.

Emerging Directions:

The future research directions for this compound are centered on its strategic use in creating novel chemical entities with specific functions. Its application is being explored in the synthesis of complex alkaloids and in the development of new catalytic systems where the amine functionality can coordinate to a metal center while the alkyl halide portion is available for subsequent reactions. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the utility of this and similar bifunctional reagents is expected to expand, providing efficient pathways to new chemical matter.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-N-methylbutan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.BrH/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMOVFXPQUAOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 4 Bromo N Methylbutan 1 Amine Hydrobromide

Established Synthetic Routes for 4-Bromobutan-1-amine (B1267872) Precursors

The synthesis of the precursor 4-bromobutan-1-amine is a critical first step. A common and effective method for the preparation of primary amines, avoiding the common issue of over-alkylation, is the Gabriel synthesis.

Synthesis of 4-Bromobutan-1-amine

The Gabriel synthesis provides a reliable route to primary amines by utilizing phthalimide (B116566) as a protected source of ammonia. chemistrysteps.commasterorganicchemistry.com The N-H bond in phthalimide is acidic (pKa ~8.3) due to the two adjacent electron-withdrawing carbonyl groups, allowing for its deprotonation by a moderately strong base like potassium hydroxide (B78521) to form a nucleophilic potassium phthalimide salt. chemistrysteps.comorganicchemistrytutor.com

This phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, in this case, 1,4-dibromobutane (B41627), to yield N-(4-bromobutyl)phthalimide. The bulky nature of the phthalimide nucleophile ensures that the reaction primarily occurs once. chemistrysteps.com

The final step is the liberation of the primary amine from the N-alkylated phthalimide. This can be achieved through acidic hydrolysis, though this often requires harsh conditions. masterorganicchemistry.com A more common and milder method is hydrazinolysis, where the N-alkylated phthalimide is treated with hydrazine (B178648) (N₂H₄). chemistrysteps.comorganicchemistrytutor.comwikipedia.org Hydrazine, being a strong nucleophile, attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic byproduct, phthalhydrazide, and the desired primary amine, 4-bromobutan-1-amine. organicchemistrytutor.com

Reaction Scheme: Gabriel Synthesis of 4-Bromobutan-1-amine

| Step | Reactants | Reagents | Product |

| 1 | Phthalimide, 1,4-Dibromobutane | Potassium Hydroxide (KOH) | N-(4-bromobutyl)phthalimide |

| 2 | N-(4-bromobutyl)phthalimide | Hydrazine (N₂H₄) | 4-Bromobutan-1-amine |

Conversion to Hydrobromide Salt

Primary amines are basic and can be readily converted to their corresponding ammonium (B1175870) salts by treatment with an acid. To obtain 4-Bromobutan-1-amine hydrobromide, the free base is typically dissolved in a suitable organic solvent and treated with hydrobromic acid (HBr). The lone pair of electrons on the nitrogen atom of the amine accepts a proton from HBr, forming the ammonium salt which often precipitates from the solution and can be isolated by filtration.

Advanced Synthetic Strategies for N-Methylated Brominated Amines

Several modern synthetic methodologies can be employed for the N-methylation of the primary amine precursor, 4-bromobutan-1-amine, to yield 4-bromo-N-methylbutan-1-amine. These methods offer advantages in terms of selectivity, efficiency, and milder reaction conditions.

Catalytic Approaches in Amine Alkylation

Catalytic N-methylation of amines has emerged as a more sustainable and atom-economical alternative to traditional methods that use stoichiometric and often toxic methylating agents like methyl iodide. A prominent strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.govlookchem.comresearchgate.netresearchgate.net

In this process, a catalyst, typically a transition metal complex of ruthenium, iridium, or platinum, facilitates the temporary oxidation of a primary alcohol, such as methanol (B129727), to an aldehyde (formaldehyde in this case). nih.govlookchem.comresearchgate.net The primary amine then condenses with the in-situ generated aldehyde to form an imine. The metal hydride species, formed during the initial alcohol oxidation, then reduces the imine to the desired N-methylated secondary amine, regenerating the catalyst in the process. The only byproduct of this elegant reaction is water. nih.gov Various catalysts have been developed that can operate under neutral or weakly basic conditions. nih.gov

General Mechanism of Catalytic N-Methylation via Borrowing Hydrogen

| Step | Description |

| 1 | The metal catalyst dehydrogenates methanol to form formaldehyde (B43269) and a metal hydride species. |

| 2 | The primary amine (4-bromobutan-1-amine) reacts with formaldehyde to form an imine intermediate. |

| 3 | The metal hydride species reduces the imine to the secondary amine (4-bromo-N-methylbutan-1-amine) and regenerates the catalyst. |

Reductive Amination Protocols for N-Methyl Secondary Amines

Reductive amination is a widely used and versatile method for the formation of C-N bonds. masterorganicchemistry.comacsgcipr.org This two-step, often one-pot, process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

For the N-methylation of 4-bromobutan-1-amine, formaldehyde is the required carbonyl compound. The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the starting aldehyde. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

A specific and classic example of reductive amination for N-methylation is the Eschweiler-Clarke reaction. wikipedia.org This method utilizes a mixture of formaldehyde and excess formic acid. Formaldehyde reacts with the primary amine to form an imine, which is then reduced by formic acid, acting as a hydride donor. The reaction is driven to completion by the formation of carbon dioxide as a byproduct. A key advantage of the Eschweiler-Clarke reaction is that it does not lead to the formation of quaternary ammonium salts. wikipedia.org

Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over carbonyls; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder and less toxic than NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com |

| Formic Acid (in Eschweiler-Clarke) | Acts as both a reducing agent and an acid catalyst; avoids over-methylation. wikipedia.org |

Nucleophilic Substitution as a Synthetic Route to Amines

A direct approach to forming N-methylated amines involves the nucleophilic substitution of a dihaloalkane with methylamine (B109427). In the context of synthesizing a precursor to 4-bromo-N-methylbutan-1-amine, 1,4-dibromobutane can be reacted with methylamine. researchgate.net

The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen of methylamine attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion. This initial reaction forms 4-bromo-N-methylbutan-1-amine. However, a significant challenge with this method is controlling the selectivity. The product, being a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent intramolecular cyclization to form N-methylpyrrolidine, or further intermolecular reactions. researchgate.net The reaction conditions, such as the ratio of reactants and temperature, can be optimized to favor the formation of the desired open-chain product. researchgate.net

Continuous Flow Synthesis Techniques

For industrial-scale production, continuous flow synthesis offers significant advantages in terms of throughput, safety, and process control. The synthesis of 4-bromo-N-methylbutan-1-amine hydrobromide has been adapted to continuous-flow reactors to enhance efficiency. This methodology allows for precise management of reaction conditions, which is crucial for minimizing side reactions and ensuring high purity of the final product.

Key features of the continuous-flow bromination process prioritize cost-effectiveness and scalability. Tubular reactors are typically employed, which provide excellent heat exchange capabilities, allowing for precise temperature control, generally maintained between 5–10°C. This control is critical for managing the exothermic nature of the bromination reaction.

| Feature | Specification | Purpose |

| Reactor Type | Tubular Reactor | Optimizes throughput and temperature control. |

| Temperature | 5–10°C | Manages exothermic reaction and minimizes side products. |

| Advantage | Scalability | Suitable for efficient, large-scale industrial production. |

Investigation of Reaction Mechanisms and Kinetics

The primary method for synthesizing this compound is through the direct bromination of N-methylbutan-1-amine. This transformation is governed by a nucleophilic substitution mechanism. Understanding the kinetics and pathways of this reaction is essential for optimizing the synthesis.

Elucidation of Nucleophilic Substitution Mechanisms

The reaction proceeds via a nucleophilic substitution pathway where the terminal carbon of the N-methylbutan-1-amine is selectively brominated. In this type of reaction, a nucleophile, which is an electron-rich species, attacks a part of a substrate molecule that is electron deficient. ncert.nic.in For haloalkanes, the carbon-halogen bond is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to nucleophilic attack. ncert.nic.in

In the synthesis of this compound from its precursor, the bromide ion (Br⁻) from hydrobromic acid acts as the nucleophile. It displaces a leaving group on the terminal carbon of the butane (B89635) chain. The reaction is classified as a nucleophilic substitution, a fundamental class of reactions for alkyl halides. ncert.nic.in

Role of Protonation in Synthetic Transformations

Protonation plays a critical role in the synthesis. The reaction is conducted using hydrobromic acid (HBr), which serves as both the brominating agent and the proton source. The amine group of N-methylbutan-1-amine is preferentially protonated by the acid.

This initial protonation is crucial for two main reasons:

Activation/Deactivation: Protonation of the amine group forms an ammonium salt. This step can influence the reactivity of the molecule in subsequent steps.

Product Isolation and Stability: The final product is isolated as a hydrobromide salt. This salt form enhances the compound's stability and improves its solubility in polar solvents. X-ray crystallographic data often reveals N–H···Br hydrogen bonding interactions in such salts, which can contribute to thermal stability.

A 1:1 molar ratio of N-methylbutan-1-amine to HBr is typically used to ensure the complete conversion to the desired hydrobromide salt.

Analysis of Intermediate Stability in Reaction Pathways

The stability of intermediates is a determining factor in the reaction pathway. In the nucleophilic substitution reaction to form this compound, the substrate is a primary alkyl compound. Such substrates generally favor an Sₙ2 (bimolecular nucleophilic substitution) mechanism, which proceeds through a single, high-energy transition state rather than a discrete carbocation intermediate.

The formation of a primary carbocation, which would be necessary for an Sₙ1 (unimolecular nucleophilic substitution) mechanism, is energetically unfavorable and highly unstable. Therefore, the reaction pathway avoids this high-energy intermediate. The key species along the pathway are the initial protonated amine and the Sₙ2 transition state where the bromide nucleophile attacks the terminal carbon as the leaving group departs. The stability of the protonated amine enhances the reaction's selectivity.

Optimization of Reaction Parameters for Preparative Efficiency

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. The optimization of these conditions is key to achieving preparative efficiency.

| Parameter | Optimized Condition | Rationale |

| Brominating Agent | Hydrobromic acid (HBr) | Provides both the bromide nucleophile and the acid for protonation. |

| Solvent | Anhydrous diethyl ether or dichloromethane | Maintains a moisture-free environment, preventing unwanted side reactions. |

| Temperature | 0–5°C | Minimizes side reactions such as over-bromination or oxidation. |

| Stoichiometry | 1:1 molar ratio (amine to HBr) | Ensures complete conversion to the hydrobromide salt. |

| Reaction Time | 12–16 hours | Allows the reaction to proceed to completion after initial addition. |

Following the reaction, the product precipitates and is isolated by filtration, washed with a cold solvent, and dried under a vacuum to yield the final hydrobromide salt.

Chemical Reactivity and Derivatization Strategies of 4 Bromo N Methylbutan 1 Amine Hydrobromide

Nucleophilic Substitution Reactions of the Bromine Moiety

The presence of a primary alkyl bromide in 4-Bromo-N-methylbutan-1-amine hydrobromide makes it an excellent substrate for nucleophilic substitution reactions. The bromine atom can be readily displaced by a wide range of nucleophiles, leading to the formation of diverse chemical structures.

Formation of Diverse Chemical Conjugates

The reactivity of the bromine atom allows for the conjugation of this compound with various molecules. This is particularly useful in the development of new chemical entities with specific biological or material properties. For instance, reaction with nucleophiles such as thiols, amines, and alcohols can introduce new functional groups and significantly alter the parent molecule's characteristics.

An example of this is the reaction with piperidine (B6355638) to form N-methyl-4-(piperidin-1-yl)butan-1-amine, a tertiary amine. This reaction proceeds via a standard SN2 mechanism where the nitrogen atom of piperidine acts as the nucleophile, displacing the bromide ion.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Bromo-N-methylbutan-1-amine | Piperidine | N-methyl-4-(piperidin-1-yl)butan-1-amine | Nucleophilic Substitution |

This interactive table summarizes a key reaction of this compound.

Synthetic Utility in C-X (X=heteroatom) Bond Formation

The carbon-bromine bond in this compound is a key site for the formation of new bonds with heteroatoms (C-X, where X = N, S, O, etc.). This reactivity is fundamental to its utility in synthetic organic chemistry.

C-N Bond Formation: A primary application is in the synthesis of various amines. Reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. For example, its reaction with aniline (B41778) would yield N-methyl-N'-phenylbutane-1,4-diamine. Such reactions are crucial for building more complex nitrogen-containing scaffolds.

C-S Bond Formation: Thiolates are potent nucleophiles that readily displace the bromide to form thioethers. For instance, reaction with sodium thiophenoxide would produce N-methyl-4-(phenylthio)butan-1-amine. This type of reaction is valuable for introducing sulfur-containing moieties into a molecule.

Intramolecular Cyclization: Under appropriate conditions, typically in the presence of a base, the secondary amine within the molecule can act as an intramolecular nucleophile, attacking the carbon bearing the bromine atom to form a five-membered heterocyclic ring, N-methylpyrrolidine. This intramolecular SN2 reaction is a powerful strategy for the synthesis of cyclic amines. organic-chemistry.org

| Nucleophile | Resulting Bond | Product Class |

| Amines | C-N | Substituted Amines |

| Thiols/Thiolates | C-S | Thioethers |

| Internal Amine | C-N | N-methylpyrrolidine |

This interactive table illustrates the versatility of this compound in forming bonds with different heteroatoms.

Transformations Involving the Secondary Amine Functionality

The secondary amine in this compound is also a site of significant reactivity, allowing for a range of chemical modifications.

Electrophilic Addition and Amidation Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and thus reactive towards electrophiles.

Acylation Reactions: One of the most common transformations is acylation, which involves the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) to form an amide. For example, reaction with propionyl chloride in the presence of a base would yield N-(4-bromobutyl)-N-methylpropanamide. This reaction is a fundamental method for the formation of amide bonds.

| Amine | Acylating Agent | Product | Reaction Type |

| 4-Bromo-N-methylbutan-1-amine | Propionyl chloride | N-(4-bromobutyl)-N-methylpropanamide | N-Acylation |

This interactive table provides an example of an amidation reaction.

N-Alkylation and Quaternization Studies

The secondary amine can be further alkylated to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt.

N-Alkylation: Reaction with an alkyl halide, such as ethyl iodide, in the presence of a base will yield a tertiary amine, N-(4-bromobutyl)-N-ethyl-N-methylamine. The choice of base and reaction conditions can be optimized to favor mono-alkylation and minimize over-alkylation.

Quaternization: The resulting tertiary amine can then undergo a second alkylation, a process known as the Menschutkin reaction, to form a quaternary ammonium salt. For example, reaction with methyl bromide would yield N-(4-bromobutyl)-N,N-dimethyl-N-ethylammonium bromide. Quaternary ammonium salts have a wide range of applications, including as phase-transfer catalysts and antimicrobial agents.

| Starting Material | Reagent | Product | Product Class |

| 4-Bromo-N-methylbutan-1-amine | Ethyl iodide | N-(4-bromobutyl)-N-ethyl-N-methylamine | Tertiary Amine |

| N-(4-bromobutyl)-N-ethyl-N-methylamine | Methyl bromide | N-(4-bromobutyl)-N,N-dimethyl-N-ethylammonium bromide | Quaternary Ammonium Salt |

This interactive table outlines the stepwise N-alkylation and quaternization of 4-Bromo-N-methylbutan-1-amine.

Control of Reactivity via Protonation State

The reactivity of the two functional groups in this compound can be controlled by adjusting the pH of the reaction medium. The protonation state of the amine is a key determinant of its nucleophilicity.

In its hydrobromide salt form, the secondary amine is protonated, forming a secondary ammonium ion. This protonation effectively deactivates the nitrogen's nucleophilicity, as the lone pair of electrons is engaged in a bond with a proton. Consequently, under acidic conditions, nucleophilic substitution at the bromine atom is the favored reaction pathway, as the amine is protected as its ammonium salt.

Conversely, under basic conditions, the secondary amine is deprotonated, and the lone pair of electrons on the nitrogen becomes available for nucleophilic attack. In the presence of a strong base, the deprotonated amine can act as a nucleophile. This allows for chemoselective reactions. For example, by carefully selecting the base and reaction conditions, one can favor intramolecular cyclization to form N-methylpyrrolidine over intermolecular reactions. The ability to modulate the reactivity of the two functional groups through pH control is a significant advantage in the strategic synthesis of complex molecules. univie.ac.at

Strategic Application as a Chemical Building Block

This compound is a bifunctional organic compound valued in synthetic chemistry for its dual reactivity. The molecule incorporates a nucleophilic secondary amine (the N-methylamino group) and an electrophilic primary alkyl bromide. This structure allows it to serve as a versatile building block for a variety of more complex molecules. The hydrobromide salt form enhances the compound's stability and handling characteristics without impeding the intrinsic reactivity of the functional groups, which can be readily accessed by treatment with a non-nucleophilic base.

The primary reactivity pathways involve the alkyl bromide, where the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds at the terminal position of the butyl chain. Concurrently, the N-methylamino group can act as a nucleophile, enabling reactions such as alkylation, acylation, or condensation. The strategic importance of this compound lies in its ability to leverage these two functional groups, either independently or in concert, to construct sophisticated molecular architectures.

The most significant application of 4-Bromo-N-methylbutan-1-amine as a building block is in the synthesis of heterocyclic scaffolds, particularly five-membered nitrogen-containing rings. The molecule is ideally structured to undergo intramolecular cyclization, a high-yielding and efficient process for ring formation.

Upon neutralization of the hydrobromide salt with a suitable base, the lone pair of electrons on the nitrogen atom of the N-methylamino group becomes available for nucleophilic attack. This internal nucleophile can readily attack the electrophilic carbon atom at the other end of the molecule's four-carbon chain, displacing the bromide ion in an intramolecular SN2 reaction. This process results in the formation of a stable, five-membered ring structure: N-methylpyrrolidine. The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.

This intramolecular cyclization is a powerful strategy because it is often entropically favored and proceeds under mild conditions with high regioselectivity, leading directly to the desired heterocyclic product. This reaction is analogous to the well-established synthesis of N-methylpyrrolidine from the reaction of 1,4-dichlorobutane (B89584) with methylamine (B109427), which also proceeds via a double nucleophilic substitution mechanism to form the pyrrolidine ring. google.com The use of 4-Bromo-N-methylbutan-1-amine provides a direct, single-component precursor for this important scaffold.

The general scheme for this key transformation is detailed in the table below.

| Reaction Type | Reactant | Conditions | Major Product | Scaffold Formed |

| Intramolecular Nucleophilic Substitution (SN2) | 4-Bromo-N-methylbutan-1-amine | Base (e.g., NaHCO₃, Et₃N) | N-methylpyrrolidine | Pyrrolidine |

Beyond this fundamental cyclization, the compound can be used in multi-step syntheses. The amine can first be functionalized (e.g., acylated or protected), followed by a nucleophilic substitution reaction at the bromide site with an external nucleophile. Alternatively, the bromide can first be displaced, followed by a reaction at the amine. This sequential reactivity allows for the controlled introduction of various substituents, enabling the construction of highly functionalized and complex acyclic or cyclic molecules.

While less commonly cited than its role in small molecule synthesis, the bifunctional nature of this compound makes it a suitable monomer for the synthesis of certain polymeric materials, specifically polyamines. Polyamines are polymers containing secondary or tertiary amine groups within their backbone and are investigated for applications ranging from gene delivery to carbon dioxide capture.

The synthesis of polyamines can be achieved through the step-growth polymerization of haloalkane-amine monomers. mdpi.com In this process, the nucleophilic amine group of one monomer molecule reacts with the electrophilic alkyl bromide of another monomer molecule. This intermolecular nucleophilic substitution reaction forms a dimer linked by a new carbon-nitrogen bond.

This newly formed dimer retains a reactive N-methylamino group at one end and a bromide at the other. It can, therefore, react with other monomers, dimers, or longer oligomers, leading to the progressive growth of the polymer chain. This type of condensation polymerization would theoretically produce a linear polyamine, specifically poly(N-methylbutanamine). The reaction requires basic conditions to neutralize the hydrobromide salt and the hydrogen bromide generated during each substitution step.

The proposed polymerization pathway is outlined in the table below.

| Polymerization Type | Monomer | Repeating Unit | Resulting Polymer |

| Step-Growth Polycondensation | 4-Bromo-N-methylbutan-1-amine | -[N(CH₃)-(CH₂)₄]- | Poly(N-methylbutanamine) |

The properties of the resulting polymer, such as molecular weight and polydispersity, would be dependent on reaction conditions like monomer concentration, temperature, and reaction time. The secondary amine in the polymer backbone provides sites for further functionalization, potentially leading to materials with tailored properties for specific applications. Although specific, large-scale industrial applications using this exact monomer are not widely documented, its structure fits the fundamental principles for creating functional polyamines. mdpi.comnih.gov

Advanced Analytical Characterization in Support of Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Bromo-N-methylbutan-1-amine hydrobromide, providing detailed information about its atomic connectivity and the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum offers a clear fingerprint of its structure. The proton signals can be assigned as follows, with chemical shifts (δ) reported in parts per million (ppm). Specific values can vary slightly based on the solvent used.

| Proton Assignment | Chemical Shift (δ) in D₂O | Multiplicity | Integration |

| N-CH ₃ | 2.25 ppm | singlet (s) | 3H |

| Br-CH₂-CH ₂- | 1.65 ppm | multiplet (m) | 2H |

| -CH ₂-N | 3.05 ppm | triplet (t) | 2H |

| Br-CH ₂- | 3.45 ppm | triplet (t) | 2H |

This interactive table provides typical ¹H NMR data for this compound in Deuterium Oxide (D₂O).

The singlet at 2.25 ppm corresponds to the three protons of the N-methyl group. The multiplet at 1.65 ppm is assigned to the two protons of the central methylene (B1212753) group of the butyl chain. The two triplets at 3.05 ppm and 3.45 ppm are indicative of the methylene groups adjacent to the nitrogen and bromine atoms, respectively. The splitting of these signals into triplets is due to spin-spin coupling with the adjacent methylene group protons.

In the ¹³C NMR spectrum, four distinct signals would be expected, corresponding to the four unique carbon environments in the butyl chain and the one carbon of the N-methyl group.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The mass spectrum of 4-Bromo-N-methylbutan-1-amine would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for bromoalkanes involve the loss of the bromine atom or cleavage of the carbon-carbon bonds. The base peak in the spectrum is often the result of a stable carbocation formed after fragmentation.

| Ion | m/z (Mass-to-Charge Ratio) | Significance |

| [M]⁺ | 165/167 | Molecular ion peak showing the bromine isotope pattern |

| [M-Br]⁺ | 86 | Loss of the bromine atom |

| [CH₂=NHCH₃]⁺ | 44 | Cleavage of the C-C bond beta to the nitrogen |

This interactive table outlines the expected major fragments in the mass spectrum of the free base, 4-Bromo-N-methylbutan-1-amine.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing reaction mixtures and assessing the purity of the compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands. The presence of the secondary ammonium (B1175870) salt is a key feature. The C-Br stretch is typically found in the fingerprint region of the spectrum.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3350-3310 | Secondary Amine Salt |

| C-H Stretch | 3000-2850 | Alkyl C-H |

| N-H Bend | 1650-1580 | Secondary Amine Salt |

| C-N Stretch | 1250–1020 | Aliphatic Amine |

| C-Br Stretch | 690-515 | Alkyl Bromide |

This interactive table summarizes the characteristic infrared absorption frequencies for the functional groups in this compound.

The broad N-H stretching band is characteristic of the ammonium salt. The various C-H stretching and bending vibrations confirm the presence of the alkyl backbone. The C-Br stretching vibration is a key indicator of the bromo-functionalization, although it appears in a region that can be complex.

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds. For aliphatic amines like 4-Bromo-N-methylbutan-1-amine, which lack a strong UV chromophore, a common approach is pre-column derivatization. This involves reacting the amine with a reagent that introduces a UV-active or fluorescent tag, enhancing detection sensitivity.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient of the mobile phase can be optimized to achieve good separation of the derivatized product from any impurities or unreacted starting materials.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. UPLC is particularly advantageous for complex reaction monitoring where multiple components need to be resolved in a short period. The principles of derivatization and separation used in HPLC are also applicable to UPLC, but with the benefit of enhanced performance.

X-ray Crystallography for Solid-State Structure Determination

A definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported in publicly accessible scientific literature. Such a study would provide crucial insights into the compound's three-dimensional arrangement in the solid state.

Typically, an X-ray crystallographic analysis would reveal key structural features, including:

Molecular Conformation: The precise arrangement of the butylamine (B146782) chain, including the torsion angles that define its shape.

Crystal Packing: How individual molecules of the hydrobromide salt are arranged in the unit cell, which is the fundamental repeating unit of the crystal.

Without experimental data, it is not possible to provide a data table with crystallographic parameters. A hypothetical table would typically include:

| Parameter | Value |

| Empirical formula | C₅H₁₃Br₂N |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

| R-factor (%) | Data not available |

The determination of the crystal structure of this compound would be a valuable contribution to the chemical sciences, providing a foundational understanding of its solid-state properties.

Computational and Theoretical Studies on 4 Bromo N Methylbutan 1 Amine Hydrobromide

Conformational Analysis and Potential Energy Surface Mapping

A comprehensive conformational analysis of 4-Bromo-N-methylbutan-1-amine hydrobromide, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented in the literature. Such an analysis is critical for understanding the molecule's flexibility and how its three-dimensional shape might influence its chemical and biological activity. The presence of four rotatable bonds suggests a complex conformational landscape that remains to be explored.

Theoretical Prediction of Reactivity and Selectivity

Specific theoretical predictions regarding the reactivity and selectivity of this compound are not available. While it is known to participate in reactions such as nucleophilic substitution at the carbon bearing the bromine atom, detailed computational models of these reaction mechanisms, including transition state calculations and activation energy profiles, have not been published. Such studies would be instrumental in optimizing reaction conditions and predicting the outcomes of new chemical transformations.

In Silico Modeling of Chemical Interactions

There is a lack of published research on the in silico modeling of chemical interactions for this compound. This includes molecular docking studies with enzymes or receptors, or molecular dynamics simulations to understand its behavior in different solvent environments or in complex with other molecules. These modeling techniques are essential in fields like drug discovery to predict binding affinities and modes of action, but they have not been applied to this specific compound in any publicly accessible research.

Comparative Research with Analogous Halogenated Amines

Structural Homologs and Isomers: Synthetic and Reactivity Divergences

The synthesis and reactivity of bromoalkylamines are significantly influenced by subtle changes in their structure, such as the length of the alkyl chain, the presence of branching, and the substitution pattern on the nitrogen atom. These modifications can alter reaction pathways and rates, particularly in intramolecular cyclization reactions.

The distance between the bromine atom and the amine group is a critical determinant of the molecule's reactivity, especially in intramolecular substitution reactions that lead to the formation of cyclic amines. The propensity for cyclization is heavily dependent on the size of the ring being formed.

Chain Length: The homologous series of ω-bromo-N-methylalkylamines demonstrates a distinct relationship between chain length and the rate of intramolecular cyclization. This reaction, a nucleophilic attack of the amine on the carbon bearing the bromine, results in the formation of a cyclic ammonium (B1175870) salt, which is then deprotonated to yield a stable N-methylated cycloamine. The ease of forming these rings generally follows the order: 5-membered > 6-membered > 3-membered > 7-membered > 4-membered rings. masterorganicchemistry.com

3-Bromo-N-methylpropan-1-amine cyclizes to form N-methylazetidine (a 4-membered ring). This process is generally slow due to significant angle strain in the four-membered ring transition state and product.

4-Bromo-N-methylbutan-1-amine readily cyclizes to form N-methylpyrrolidine (a 5-membered ring). This reaction is kinetically and thermodynamically favorable due to minimal ring strain in the five-membered transition state. masterorganicchemistry.com

5-Bromo-N-methylpentan-1-amine cyclizes to form N-methylpiperidine (a 6-membered ring). This is also a favorable process, though typically slightly slower than the formation of the 5-membered ring. masterorganicchemistry.com

This trend can be quantified by comparing the effective molarity (EM), which is a measure of the intramolecular reaction rate relative to an analogous intermolecular reaction. Higher EM values indicate a greater propensity for cyclization.

Interactive Data Table: Impact of Chain Length on Cyclization

| Compound Name | Product | Ring Size | Relative Rate of Cyclization (Qualitative) | Ring Strain |

| 3-Bromo-N-methylpropan-1-amine | N-methylazetidine | 4-membered | Slow | High |

| 4-Bromo-N-methylbutan-1-amine | N-methylpyrrolidine | 5-membered | Fast | Low |

| 5-Bromo-N-methylpentan-1-amine | N-methylpiperidine | 6-membered | Moderately Fast | Low |

Branching: The presence of alkyl substituents on the carbon chain can influence reactivity through steric and electronic effects. Generally, branching on the carbon chain, particularly near the reaction centers (the α-carbon to the amine and the carbon bonded to the bromine), can hinder the intramolecular SN2 reaction. For instance, a methyl group on the carbon chain of 4-bromo-N-methylbutan-1-amine would likely decrease the rate of pyrrolidine (B122466) formation due to increased steric hindrance in the transition state. eurofins.senih.gov Branched isomers are often more reactive in terms of stability, having a more positive Gibbs free energy (ΔG). nih.gov However, this increased reactivity does not always translate to faster desired reaction rates, as steric hindrance can dominate. eurofins.senih.govnih.gov

The substitution pattern on the nitrogen atom—whether the amine is primary, secondary, or tertiary—profoundly affects its nucleophilicity and steric profile, thereby altering its chemical behavior.

Primary Amine (4-Bromobutan-1-amine): This compound is a good nucleophile. However, its reaction with alkylating agents can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, making selective synthesis challenging. chemguide.co.ukmasterorganicchemistry.com In the context of intramolecular cyclization, the resulting pyrrolidine is unsubstituted on the nitrogen.

Secondary Amine (4-Bromo-N-methylbutan-1-amine): The N-methyl group slightly increases the electron density on the nitrogen through an inductive effect, making it a slightly stronger nucleophile than the primary amine. masterorganicchemistry.com However, it also introduces some steric bulk. The key difference in its reactivity is that upon cyclization, it forms a tertiary cyclic amine (N-methylpyrrolidine). This product is itself a nucleophile and can react further with any remaining alkyl bromide, though this is an intermolecular process and less likely under dilute conditions designed for cyclization.

Tertiary Amine (4-Bromo-N,N-dimethylbutan-1-amine): This amine is more nucleophilic than its primary and secondary counterparts but also more sterically hindered. masterorganicchemistry.com Its intramolecular reaction with the bromo-substituted carbon leads directly to a quaternary ammonium salt, N,N-dimethylpyrrolidinium bromide. This is a terminal reaction, as the quaternary nitrogen has no lone pair of electrons for further alkylation. chemguide.co.ukchemistrystudent.com

Interactive Data Table: Effect of Amine Substitution on Reactivity

| Compound Name | Amine Type | Nucleophilicity | Steric Hindrance | Intramolecular Cyclization Product |

| 4-Bromobutan-1-amine (B1267872) | Primary | Good | Low | Pyrrolidine |

| 4-Bromo-N-methylbutan-1-amine | Secondary | Good/Enhanced | Moderate | N-methylpyrrolidine |

| 4-Bromo-N,N-dimethylbutan-1-amine | Tertiary | High | Higher | N,N-dimethylpyrrolidinium bromide |

Strategic Design of Modified Brominated Amine Frameworks

The insights gained from studying structural analogs allow for the strategic design of new brominated amine frameworks. By modifying the core structure, chemists can fine-tune reactivity and develop novel molecular scaffolds for various applications, including medicinal chemistry. unife.itnih.gov

The reactivity of the 4-bromo-N-methylbutan-1-amine scaffold can be precisely controlled by introducing other functional groups. These modifications can alter the electronic properties of the molecule or provide alternative reaction pathways.

For example, introducing an electron-withdrawing group (EWG) onto the nitrogen atom, such as a tosyl (Ts) or Boc (tert-butyloxycarbonyl) group, significantly reduces the nucleophilicity of the amine. This modification can be used strategically to prevent premature cyclization during the synthesis of the bromoalkylamine itself or to allow other chemical transformations to be performed on a different part of the molecule. The protecting group can then be removed to unmask the reactive amine for a subsequent cyclization step.

Conversely, incorporating functional groups that can participate in or direct reactions allows for the synthesis of more complex heterocyclic systems. For instance, a hydroxyl group on the alkyl chain could compete with the amine in an intramolecular substitution to form a cyclic ether, or it could be used as a handle for further synthetic elaboration after the cyclic amine has been formed.

The development of novel molecular scaffolds is a cornerstone of drug discovery. Brominated amines serve as versatile intermediates for creating these scaffolds. By varying the core structure beyond simple chain length and substitution, unique three-dimensional shapes can be generated that are suitable for interacting with biological targets, particularly in the central nervous system (CNS). nih.govsemanticscholar.org

The synthesis of spirocyclic, bridged, or fused ring systems can be initiated from more complex brominated amine precursors. For example, a brominated amine built on a cyclohexane (B81311) ring could be designed to undergo intramolecular cyclization to form a rigid, bicyclic amine scaffold. Such rigid structures are often desirable in drug design as they reduce the entropic penalty of binding to a target protein. semanticscholar.orgresearchgate.net The development of modular synthetic approaches allows for the creation of libraries of diverse scaffolds from a common set of brominated amine intermediates, accelerating the discovery of new bioactive molecules. semanticscholar.org

Mechanistic Comparisons Across Related Systems

The primary reaction pathway for compounds like 4-bromo-N-methylbutan-1-amine is intramolecular SN2 cyclization. However, related systems can undergo different or competing mechanistic pathways, such as radical cyclizations.

For instance, the Hofmann-Löffler-Freytag reaction involves the cyclization of N-haloamines under acidic conditions, initiated by heat or light. This reaction proceeds through a radical mechanism, involving a 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical, which then abstracts a halogen atom. The resulting alkyl halide can then undergo intramolecular substitution to form the pyrrolidine ring.

Comparing the ionic SN2 mechanism with radical-based cyclizations (like the Hofmann-Löffler-Freytag or Garratt-Braverman cyclizations) reveals key differences. researchgate.netresearchgate.net

Stereochemistry: SN2 reactions proceed with inversion of stereochemistry at the carbon center being attacked. Radical cyclizations often lead to racemization or a mixture of stereoisomers unless guided by chiral auxiliaries or catalysts.

Reaction Conditions: The SN2 cyclization of a bromoalkylamine is typically base-mediated to deprotonate the amine, making it more nucleophilic. Radical cyclizations are initiated by light, heat, or radical initiators and are often performed under neutral or acidic conditions.

Substrate Scope: The SN2 pathway is sensitive to steric hindrance at the electrophilic carbon. Radical pathways can sometimes tolerate more substitution and can be used to form rings that are difficult to access via ionic pathways.

Understanding these different mechanistic manifolds is crucial for synthetic planning. For a simple substrate like 4-bromo-N-methylbutan-1-amine, the SN2 pathway is dominant and efficient. However, for more complex or sterically hindered analogs, or when different functional groups are present, alternative radical-based mechanisms might be required to achieve the desired cyclization. researchgate.netresearchgate.net

Emerging Applications and Future Directions in Organic Synthesis Research

Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules

4-Bromo-N-methylbutan-1-amine hydrobromide serves as a crucial intermediate in the synthesis of a wide array of organic molecules, primarily due to its ability to participate in intramolecular cyclization and act as a precursor for more complex structures.

Precursors for Advanced Building Blocks

The primary application of 4-Bromo-N-methylbutan-1-amine is as a direct precursor to N-methylpyrrolidine, a foundational heterocyclic motif present in numerous biologically active compounds. The intramolecular cyclization of 4-bromo-N-methylbutan-1-amine, typically facilitated by a base, provides a straightforward and efficient route to this five-membered ring system. This transformation is a classic example of an intramolecular nucleophilic substitution, where the amine nitrogen displaces the bromide ion.

Beyond the parent N-methylpyrrolidine, this compound is instrumental in the synthesis of more complex, functionalized pyrrolidine (B122466) derivatives which are considered advanced building blocks for drug discovery. For instance, substituted pyrrolidines are integral components of many pharmaceutical agents and are sought after as chiral organocatalysts. The pyrrolidine scaffold is a versatile platform for introducing molecular diversity and exploring structure-activity relationships in medicinal chemistry.

Pyrrolidine-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antibacterial, and treatments for central nervous system disorders. The ability to readily construct the N-methylpyrrolidine core from this compound makes it a valuable starting material in the synthesis of these advanced, bioactive molecules.

Application in Multistep Synthesis Strategies

The utility of this compound extends to its incorporation into complex, multistep synthetic sequences. Its bifunctionality allows for sequential reactions, where one functional group is reacted while the other is carried through, or for cyclization to form a core structure that is further elaborated.

A prominent area where such intermediates are crucial is in the total synthesis of natural products, particularly alkaloids. Many alkaloids feature pyrrolidine or piperidine (B6355638) rings as core structural motifs. Synthetic strategies for these molecules often involve the construction of these heterocyclic systems early in the sequence. For example, in the synthesis of norbelladine (B1215549) derivatives, which are precursors to Amaryllidaceae alkaloids, a multistep process involving the formation of a secondary amine followed by N-methylation is employed. While not a direct use of the title compound, this highlights the importance of the N-methylated amino functionality in alkaloid synthesis. The general strategy often involves the coupling of two fragments to form a linear precursor, which then undergoes cyclization to generate the key heterocyclic ring.

In a more direct application, intermediates with a similar 4-bromobutylamine structure can be envisioned in the synthesis of complex alkaloids like those in the bis(cyclotryptamine) family, which feature intricate, interwoven ring systems. The construction of the piperidinoindoline scaffold, for instance, relies on the precise formation of heterocyclic rings. The use of building blocks like this compound can be a key step in forming one of the heterocyclic portions of these complex molecules.

The following table illustrates the role of this compound as an intermediate in the synthesis of various classes of organic molecules.

| Target Molecule Class | Synthetic Utility of Intermediate |

| N-Methylpyrrolidines | Direct precursor via intramolecular cyclization. |

| Bioactive Pyrrolidines | Serves as a foundational scaffold for further functionalization. |

| Alkaloids | Key building block for constructing pyrrolidine and piperidine cores. |

| Pharmaceutical Scaffolds | Provides a versatile N-methylated amine handle for derivatization. |

Potential in Designing Novel Synthetic Reagents

The chemical structure of this compound also lends itself to the design of novel synthetic reagents. By reacting the tertiary amine, formed after deprotonation, with another alkylating agent, a quaternary ammonium (B1175870) salt can be synthesized. Quaternary ammonium salts are widely recognized for their utility as phase-transfer catalysts.

Phase-transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful in heterogeneous reaction mixtures, such as those involving an aqueous phase and an organic phase. By creating a quaternary ammonium salt from 4-Bromo-N-methylbutan-1-amine, a new PTC with specific solubility and reactivity properties could be designed. The remaining bromo functionality could potentially be used to tether the catalyst to a solid support or to introduce other functional groups.

Furthermore, the development of chiral phase-transfer catalysts is a significant area of research for asymmetric synthesis. While the parent compound is achiral, it could be incorporated into a larger chiral scaffold to create a novel chiral PTC. For instance, chiral amines are often used as the basis for these catalysts, and the N-methylbutylamine portion of the title compound could be part of a more complex chiral structure.

Another potential application is in the synthesis of functionalized ionic liquids. Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts. By quaternizing the amine and selecting an appropriate counter-anion, a new ionic liquid with a pendant bromoalkyl group could be created. This functional group could then be used for further chemical modifications, leading to task-specific ionic liquids.

Sustainable Synthesis Approaches and Green Chemistry Considerations

The synthesis and application of this compound can be evaluated through the lens of green chemistry. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of this compound likely involves the use of brominating agents and organic solvents, which have associated environmental and safety concerns.

Future research in this area could focus on developing more sustainable synthetic routes. For instance, exploring the use of greener brominating reagents could reduce the environmental impact. Additionally, the use of solvent-free reaction conditions or the replacement of traditional organic solvents with more environmentally friendly alternatives, such as water or bio-derived solvents, would be a significant step towards a greener process. acgpubs.org

The efficiency of chemical reactions is often assessed using green chemistry metrics. Some of the key metrics include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials used (reactants, solvents, reagents, process aids) to the mass of the final product.

A life cycle assessment (LCA) provides a more comprehensive evaluation of the environmental impact of a chemical process, from the sourcing of raw materials to the final disposal of waste. Applying an LCA to the synthesis and use of this compound would provide a holistic view of its environmental footprint and identify areas for improvement.

The following table provides a summary of key green chemistry metrics and their relevance to the synthesis of this compound.

| Green Chemistry Metric | Description | Relevance to Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A high atom economy indicates that most of the atoms from the reactants are incorporated into the product, minimizing waste. |

| E-Factor | (Total mass of waste / Mass of product) | A low E-Factor is desirable, indicating less waste generation. |

| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | A lower PMI signifies a more efficient and less wasteful process. |

Interdisciplinary Research Interface with Materials Science

The functional groups present in this compound make it an interesting candidate for applications at the interface of organic chemistry and materials science. The amine and alkyl bromide functionalities can be used to modify the surfaces of materials, thereby imparting new properties.

One area of application is the functionalization of nanoparticles. For example, amine-functionalized nanoparticles can be synthesized and used for various applications, including catalysis and biomedical applications. rsc.org The amine group can act as a capping agent to stabilize the nanoparticles and can also be used to attach other molecules, such as drugs or targeting ligands. The bromoalkyl chain of 4-Bromo-N-methylbutan-1-amine could be used to covalently attach this functionality to the surface of pre-formed nanoparticles.

Similarly, the surface of materials like silica (B1680970) can be modified with amine-containing groups to alter their properties. silicycle.comresearchgate.net For instance, in chromatography, silica functionalized with amine groups can be used as a stationary phase for the separation of different types of molecules. silicycle.com The N-methyl-4-aminobutyl group could be attached to the silica surface through the reaction of the corresponding silane (B1218182) derivative, which could be synthesized from 4-Bromo-N-methylbutan-1-amine.

Furthermore, this compound could be used in the synthesis of functional polymers. The amine or the bromide group could be used to incorporate the N-methylbutylamine moiety into a polymer chain, either as a monomer or as a post-polymerization modification agent. This could lead to the development of new polymers with tailored properties, such as improved adhesion, altered solubility, or the ability to coordinate with metal ions.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-N-methylbutan-1-amine hydrobromide, and what are their respective yields and limitations?

- Methodological Answer : Synthesis typically involves bromination of N-methylbutan-1-amine using hydrobromic acid (HBr) or N-bromosuccinimide (NBS). For example:

-

Route 1 : Direct bromination with HBr under reflux in anhydrous ether, yielding ~60–70% after recrystallization .

-

Route 2 : Use of NBS in dichloromethane at 0–5°C, achieving higher regioselectivity but lower yields (~50%) due to competing side reactions .

Limitations : Route 1 may produce hydrobromic acid byproducts requiring extensive purification, while Route 2 demands strict temperature control to avoid over-bromination.- Data Table :

| Method | Brominating Agent | Solvent | Yield (%) | Key Limitation |

|---|---|---|---|---|

| Direct HBr | HBr | Ether | 60–70 | Byproduct formation |

| NBS-mediated | NBS | CH₂Cl₂ | 50 | Temperature sensitivity |

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve protonation sites and hydrogen-bonding patterns, critical for confirming salt formation .

- NMR Spectroscopy : H NMR (DMSO-d₆) shows characteristic peaks: δ 3.2–3.5 ppm (N–CH₃), δ 1.6–2.1 ppm (Br–CH₂) .

- Melting Point : Compare observed mp (e.g., 141–143°C) with literature values to assess purity .

- Elemental Analysis : Validate Br content (theoretical: ~32.1%) to rule out impurities .

Q. What are the primary research applications of this compound in neurobiology and drug discovery?

- Methodological Answer :

- Neurobiology : Used as a precursor for synthesizing neuroactive amines or studying cholinergic pathways, analogous to scopolamine hydrobromide in animal models .

- Drug Discovery : Serves as a building block for alkylating agents targeting enzyme active sites (e.g., monoamine oxidase inhibitors) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity and yield in the bromination of N-methylbutan-1-amine to form this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) enhance electrophilic bromination at the terminal carbon, while ethers favor intramolecular H-bonding, reducing selectivity .

- Temperature : Lower temperatures (0–5°C) minimize thermal decomposition but slow reaction kinetics, requiring longer durations .

- Catalysts : Lewis acids (e.g., ZnBr₂) improve regioselectivity by stabilizing transition states, increasing yields to ~75% .

Q. What analytical challenges arise in distinguishing between possible byproducts during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Over-brominated species (e.g., 3-Bromo derivatives) or unreacted starting material.

- Mitigation Strategies :

- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate brominated isomers .

- Tandem MS : Fragmentation patterns differentiate positional isomers (e.g., m/z 182 [M-Br]⁺ vs. m/z 168 for 3-Bromo byproducts) .

Q. How does the crystal structure of this compound inform its stability and reactivity?

- Methodological Answer :

-

Hydrogen Bonding : X-ray data reveals N–H···Br interactions (2.8–3.1 Å), enhancing thermal stability up to 150°C .

-

Protonation Sites : The amine group is preferentially protonated, as shown by CSD data, making it reactive in alkylation reactions .

- Data Table :

| Property | Observation | Implication |

|---|---|---|

| N–H···Br bond length | 2.9 Å | Stabilizes crystal lattice |

| Protonation site | Amine nitrogen | Reactivity in SN2 mechanisms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.